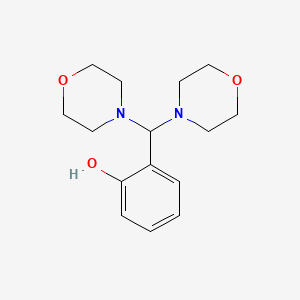
Phenol, 2-(di-4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(di-4-morpholinylmethyl)-: is a phenolic compound characterized by the presence of a morpholine ring attached to the phenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(di-4-morpholinylmethyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with a morpholine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phenolic compounds, including Phenol, 2-(di-4-morpholinylmethyl)-, often involves multi-step processes. These processes may include nitration of benzene, reduction to phenylamine, diazotization, and subsequent hydrolysis to yield the phenol derivative . The industrial methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(di-4-morpholinylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, 2-(di-4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its morpholine ring can interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-(morpholin-4-ylmethyl)phenol
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-(4-morpholinylmethyl)-
Uniqueness
Phenol, 2-(di-4-morpholinylmethyl)- is unique due to the specific positioning of the morpholine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to other phenolic compounds .
Properties
CAS No. |
127704-26-1 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
2-(dimorpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C15H22N2O3/c18-14-4-2-1-3-13(14)15(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h1-4,15,18H,5-12H2 |
InChI Key |
FPGCNELEVRCISV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















